molecular formula C10H13NO2S B8431294 3-(Phenylsulfonylmethyl)azetidine

3-(Phenylsulfonylmethyl)azetidine

Cat. No.: B8431294
M. Wt: 211.28 g/mol
InChI Key: OCGPHZGTKLDPDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Phenylsulfonylmethyl)azetidine is a useful research compound. Its molecular formula is C10H13NO2S and its molecular weight is 211.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H13NO2S

Molecular Weight

211.28 g/mol

IUPAC Name

3-(benzenesulfonylmethyl)azetidine

InChI

InChI=1S/C10H13NO2S/c12-14(13,8-9-6-11-7-9)10-4-2-1-3-5-10/h1-5,9,11H,6-8H2

InChI Key

OCGPHZGTKLDPDK-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)CS(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

1-[Bis(4-chlorophenyl)methyl]-3-(phenylsulfonylmethyl)azetidine may be prepared by carrying out the procedure in the following manner: 13 mg of sodium borohydride are added, under argon, to a solution of 0.15 g of 1-[bis(4-chlorophenyl)methyl)]-3-(phenylsulfonylmethylene)azetidine in 3 cm3 of anhydrous ethanol and 3.5 cm3 of anhydrous dichloromethane. After stirring for 1 hour and 45 minutes, 14 mg of sodium borohydride are again added and then the mixture is kept stirring for 20 hours at 20° C. The reaction mixture is then heated to 50° C., supplemented with 9.5 mg of sodium borohydride and kept stirred for 2 hours and 30 minutes at 50° C. and then cooled to room temperature. 0.5 cm3 of water, 10 cm3 of dichloromethane and then 50 mg of magnesium sulfate are then added to the mixture, filtered and then evaporated to dryness under reduced pressure (2.7 kPa). The residue is chromatographed on a silica gel column (particle size 0.063-0.200 mm, height 15 cm, diameter 1 cm), eluting under an argon pressure of 0.5 bar with a mixture of cyclohexane and ethyl acetate (80/20 by volume) and collecting 5-cm3 fractions. Fractions 12 to 19 are combined and concentrated to dryness under reduced pressure (2.7 kPa). 29 mg of 1-[bis(4-chlorophenyl)methyl)]-3-(phenylsulfonylmethyl)azetidine are obtained in the form of a white solid [1H NMR spectrum (300 MHz, CDCl3, δ in ppm): from 2.75 to 8.90 (mt: 3H); 3.32 (mt: 2H); 3.37 (d, J=7 Hz: 2H); 4.22 (s: 1H); from 7.20 to 7.30 (mt: 8H); 7.57 (broad t, J=7.5 Hz: 2H); 7.67 (tt, J=7.5 and 1.5 Hz 1H); 7.88 (broad d, J=7.5 Hz: 2H)].
Name
1-[Bis(4-chlorophenyl)methyl]-3-(phenylsulfonylmethyl)azetidine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mg
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
0.5 mL
Type
solvent
Reaction Step Two
Quantity
13 mg
Type
reactant
Reaction Step Three
Name
3-(phenylsulfonylmethylene)azetidine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
3 mL
Type
solvent
Reaction Step Three
Quantity
3.5 mL
Type
solvent
Reaction Step Three
Quantity
14 mg
Type
reactant
Reaction Step Four
Quantity
9.5 mg
Type
reactant
Reaction Step Five

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.